molecular formula C13H11ClFN3O2 B14122250 Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate CAS No. 1082208-26-1

Methyl (2E)-3-(2-chloro-6-fluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]prop-2-enoate

Cat. No.: B14122250
CAS No.: 1082208-26-1
M. Wt: 295.69 g/mol
InChI Key: DEBXHAJGQPVUKR-WEVVVXLNSA-N
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Description

(E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acrylate group: This step involves the reaction of the triazole intermediate with an acrylate ester in the presence of a base such as sodium hydride or potassium carbonate.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole moiety is known to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate is investigated for its potential therapeutic applications. It may exhibit antifungal, antibacterial, or anticancer properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chlorophenyl) acrylate
  • (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-fluorophenyl) acrylate
  • (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-bromophenyl) acrylate

Uniqueness

What sets (E)-Methyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl) acrylate apart from similar compounds is the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination can enhance its biological activity and selectivity, making it a more potent and effective compound for various applications.

Properties

CAS No.

1082208-26-1

Molecular Formula

C13H11ClFN3O2

Molecular Weight

295.69 g/mol

IUPAC Name

methyl (E)-3-(2-chloro-6-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate

InChI

InChI=1S/C13H11ClFN3O2/c1-20-13(19)9(6-18-8-16-7-17-18)5-10-11(14)3-2-4-12(10)15/h2-5,7-8H,6H2,1H3/b9-5+

InChI Key

DEBXHAJGQPVUKR-WEVVVXLNSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/CN2C=NC=N2

Canonical SMILES

COC(=O)C(=CC1=C(C=CC=C1Cl)F)CN2C=NC=N2

Origin of Product

United States

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